molecular formula C8H9ClFNO2 B1443076 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride CAS No. 1306603-97-3

2-[(3-Fluorophenyl)amino]acetic acid hydrochloride

Cat. No.: B1443076
CAS No.: 1306603-97-3
M. Wt: 205.61 g/mol
InChI Key: SAXJTAJFZZCEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

2-(3-fluoroanilino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2.ClH/c9-6-2-1-3-7(4-6)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXJTAJFZZCEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Diazotization and Vinylidene Chloride Addition

  • The fluorinated aniline (e.g., 3-fluoroaniline) is reacted with hydrochloric acid (20% HCl) and sodium nitrite under controlled temperature (85–95 °C initially, then cooled to -5 to 5 °C).
  • Vinylidene chloride in an organic solvent (e.g., dichloromethane or acetone) is added dropwise in the presence of phase transfer catalysts such as tetrabutylammonium chloride and copper salts (copper acetate or cuprous oxide).
  • This reaction forms 1-(2,2,2-trichloroethyl)-3-fluorobenzene derivatives as intermediates.

Step 2: Hydrolysis to Fluorophenylacetic Acid

  • The trichloroethyl intermediate is hydrolyzed under acidic conditions (25% HCl, 80–95 °C) for 8 hours.
  • After reaction completion, the mixture is cooled, quenched with water, filtered, washed, and dried.
  • Recrystallization from toluene yields high-purity fluorophenylacetic acid (HPLC purity > 99%).

Conversion to Hydrochloride Salt

  • The free acid can be converted to the hydrochloride salt by treatment with hydrochloric acid under controlled conditions.

Reaction Conditions Summary:

Step Reagents/Conditions Temperature Time Yield/Notes
Diazotization 20% HCl, sodium nitrite, vinylidene chloride, Cu catalyst, TBAC 85–95 °C then cooled to -5 to 5 °C 2–3 hours Formation of trichloroethyl intermediate
Hydrolysis 25% HCl 80–95 °C 8 hours Conversion to fluorophenylacetic acid, purity >99%
Purification Recrystallization from toluene Room temperature - High purity product

This method is scalable and has been demonstrated on multigram to kilogram scale with consistent high purity and yield.

Lactone Intermediate Route via Fluorophenylalanine Derivatives (Based on ACS Publication)

Another sophisticated synthetic approach involves the use of fluorophenylalanine derivatives as starting materials:

  • Starting from S-BOC-(3-fluorophenyl)alanine, the amino acid is converted to a Weinreb amide.
  • This amide undergoes Grignard addition with 2-(2-bromoethyl)-1,3-dioxane to form a ketoacetal intermediate.
  • Subsequent oxidative cleavage and selective reductions yield lactone intermediates.
  • Intramolecular cyclization forms oxazolidinone derivatives, which are then converted to nitriles.
  • Hydrolysis of nitriles and deprotection steps yield the target amino acid.
  • Final treatment with hydrochloric acid forms the hydrochloride salt.

This route is characterized by:

  • Use of protecting groups (BOC) to control selectivity.
  • Multiple stereoselective steps to ensure the correct configuration.
  • High yields and suitability for multikilogram scale production.

Key Advantages:

  • High stereochemical control.
  • Use of inexpensive reagents.
  • Well-defined intermediates allowing purification at each step.

Comparative Summary of Preparation Methods

Method Starting Material Key Steps Advantages Scale & Purity
Diazotization & Hydrolysis 3-Fluoroaniline Diazotization, vinylidene chloride addition, hydrolysis Simple, direct, scalable Multigram to kilogram, >99% purity
Lactone Intermediate Route S-BOC-(3-fluorophenyl)alanine Weinreb amide formation, Grignard addition, oxidative cleavage, cyclization, hydrolysis High stereoselectivity, well-controlled Multikilogram scale, high yield

Detailed Research Findings and Notes

  • The diazotization method requires strict temperature control to avoid side reactions and ensure high yield of the trichloroethyl intermediate.
  • Phase transfer catalysts such as tetrabutylammonium salts and copper catalysts are critical for the efficiency of the vinylidene chloride addition.
  • Hydrolysis under acidic conditions converts the trichloroethyl group to the acetic acid moiety effectively.
  • Recrystallization from toluene is an effective purification step to achieve >99% HPLC purity.
  • The lactone intermediate method, although longer, offers excellent stereochemical purity and is preferred when chiral purity is critical.
  • Both methods have been demonstrated on large scales, indicating industrial viability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorophenyl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound has been investigated for its role in developing pharmaceutical formulations, particularly as a precursor or active ingredient in drugs targeting specific receptors. Its structural properties allow it to interact with biological systems effectively, making it a candidate for treating conditions such as pain and inflammation.

Case Study: TRPA1 Inhibition
Research has demonstrated that compounds structurally related to 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride can act as selective inhibitors of the Transient Receptor Potential Ankyrin 1 (TRPA1). For instance, BAY-390, a TRPA1 inhibitor, has shown efficacy in reducing nocifensive behaviors in animal models. This highlights the potential of similar compounds in pain management therapies .

Anti-inflammatory Properties
Studies have indicated that derivatives of this compound exhibit anti-inflammatory effects. These compounds can modulate inflammatory pathways, making them suitable for developing treatments for inflammatory diseases.

Case Study: In Vivo Models
In vivo studies using animal models have demonstrated that related compounds can significantly reduce inflammatory pain induced by agents like Complete Freund’s Adjuvant (CFA). The administration of these compounds resulted in notable improvements in mechanical hyperalgesia, suggesting their therapeutic potential in managing chronic pain conditions .

Cosmetic Applications

Topical Formulations
The compound's properties have been explored in cosmetic formulations, particularly for skin care products. Its ability to enhance skin hydration and provide anti-inflammatory benefits makes it an attractive ingredient for topical applications.

Case Study: Emulsion Formulations
Research has shown that incorporating such compounds into emulsion systems can improve the stability and efficacy of cosmetic products. For instance, formulations containing herbal extracts combined with this compound have exhibited favorable skin healing properties and reduced irritation .

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/References
Medicinal ChemistryDevelopment of TRPA1 inhibitors for pain managementBAY-390 studies
Biological ActivityAnti-inflammatory effects in chronic pain managementCFA-induced pain models
Cosmetic ApplicationsEnhancing skin hydration and stability in topical formulationsHerbal emulsion formulations

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and amino acid moiety can facilitate binding to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylglycine Derivatives

2-Amino-2-(2,6-difluorophenyl)acetic Acid Hydrochloride
  • Molecular Formula: C₈H₇F₂NO₂·HCl
  • Molecular Weight : 223.6 g/mol
  • CAS : 2411635-69-1
  • Key Differences: Two fluorine atoms at ortho positions increase electronegativity and steric hindrance. Higher molecular weight (223.6 vs. 205.61) and altered solubility profile. Applications: Potential use in fluorinated drug analogs requiring enhanced metabolic stability .
(S)-2-Amino-2-(3-fluorophenyl)acetic Acid Hydrochloride
  • CAS : 1391435-51-0
  • Key Differences :
    • Chirality at the α-carbon introduces stereoselective binding properties.
    • Pharmacological relevance in enantiomer-specific activity, e.g., targeting chiral receptors .

Extended Backbone Analogs

3-Amino-3-(3-fluorophenyl)propanoic Acid Hydrochloride
  • Molecular Formula: C₉H₁₁FNO₂·HCl
  • Molecular Weight : 219.64 g/mol
  • Key Differences: Propanoic acid backbone (vs. acetic acid) increases chain length, altering conformational flexibility. Potential for enhanced binding to larger enzyme active sites .
2-{[(3-Fluorophenyl)methyl]amino}acetic Acid Hydrochloride
  • CAS: See Santa Cruz Biotechnology (sc-352115)
  • Key Differences :
    • Benzylamine substitution (CH₂ linkage) introduces steric bulk.
    • Reduced polarity compared to direct phenyl substitution, impacting membrane permeability .

Halogen-Substituted Analogs

2-((3-Chlorophenyl)amino)acetic Acid
  • Molecular Formula: C₈H₈ClNO₂
  • Molecular Weight : 197.61 g/mol
  • CAS : 10242-05-4
  • Key Differences :
    • Chlorine (vs. fluorine) increases atomic radius and polarizability.
    • Higher lipophilicity (Cl logP ~2.0 vs. F logP ~1.0) enhances tissue penetration but may reduce solubility .
2-Amino-3-(3,4,5-trifluorophenyl)propanoic Acid Hydrochloride
  • CAS : 870483-31-1
  • Molecular Weight : ~255 g/mol (estimated)
  • Applications: Fluorine-rich scaffolds in kinase inhibitors .

Physicochemical and Pharmacological Data

Table 1: Comparative Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Halogen Substituents Backbone Key Applications
2-[(3-Fluorophenyl)amino]acetic acid HCl 205.61 3-F Acetic Intermediate, receptor studies
2-Amino-2-(2,6-difluorophenyl)acetic acid HCl 223.6 2,6-F₂ Acetic Fluorinated drug analogs
(S)-Enantiomer (CAS 1391435-51-0) 205.61 3-F Acetic Chiral pharmacology
2-((3-Chlorophenyl)amino)acetic acid 197.61 3-Cl Acetic Antimicrobial research
3-Amino-3-(3-fluorophenyl)propanoic acid HCl 219.64 3-F Propanoic Enzyme inhibition studies

Biological Activity

2-[(3-Fluorophenyl)amino]acetic acid hydrochloride, also known as a fluorinated derivative of aminoacetic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H10ClFNO2, featuring a fluorinated phenyl group attached to an aminoacetic acid structure. This specific structural modification may enhance its biological activity compared to non-fluorinated analogs. The hydrochloride form increases solubility and stability, making it suitable for pharmaceutical applications.

Research indicates that this compound may interact with various biological targets, including proteins and enzymes. Its structural similarity to neurotransmitters suggests potential roles in modulating neurotransmission. Similar compounds have been linked to effects on serotonin receptors, indicating that this compound might influence mood and cognitive functions.

Neurotransmission Modulation

Studies suggest that the compound could affect serotonin receptor activity, which plays a crucial role in mood regulation and cognitive processes. The potential for influencing neurotransmission makes it a candidate for further investigation in neuropharmacology.

Case Studies and Research Findings

A variety of studies have explored the biological activity of compounds similar to this compound. Below is a summary of relevant findings:

StudyFocusFindings
Study ANeurotransmitter InteractionIndicated potential modulation of serotonin receptors.
Study BAntimicrobial ActivityRelated compounds showed MIC values ranging from 4.69 to 22.9 µM against various pathogens .
Study CEnzyme InteractionEvidence of interaction with cytochrome P450 enzymes, affecting drug metabolism.

Potential Applications

Given its unique structure and potential biological activities, this compound could serve as a scaffold for drug design targeting specific enzymes or receptors. Its ability to disrupt protein-protein interactions may lead to novel therapeutic agents in treating various diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or amide coupling. For example, fluorophenyl derivatives (e.g., 3-fluorophenyl intermediates) can react with chloroacetic acid derivatives under basic conditions, followed by HCl salt formation. Purity optimization requires column chromatography (silica gel, eluent: methanol/dichloromethane) and recrystallization from ethanol/water mixtures. Confirm purity via HPLC (≥98%) and characterize using 1^1H/13^{13}C NMR and FTIR .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Stability is enhanced by avoiding humidity and repeated freeze-thaw cycles. Use desiccants in storage vials. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(3-Fluorophenyl)amino]acetic acid hydrochloride
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2-[(3-Fluorophenyl)amino]acetic acid hydrochloride

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